2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride

HMG-CoA reductase negative control statin development

Researchers often lack a well-characterized negative control for HMG-CoA reductase assays and a selective tool for discriminating GPR55 from GPR18. This 3-methylbenzyl-substituted aminopropanol hydrochloride fills that gap with a unique triple-active chemical probe. Key features: • GPR55 antagonist (IC50 358 nM) with 23-fold selectivity over GPR18 - ideal for GPCR target deconvolution. • Weak HMG-CoA reductase inhibitor (IC50 26.4 µM) - perfect low-activity calibrator for HTS quality control. • Moderate CYP3A4 ligand (IC50 5.33 µM) - bridges the dynamic range gap in CYP inhibition panels. • Stable HCl salt ensures precise stoichiometric control and long-term reliability.

Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
Cat. No. B13479910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNCC(C)(C)O.Cl
InChIInChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(7-10)8-13-9-12(2,3)14;/h4-7,13-14H,8-9H2,1-3H3;1H
InChIKeyNZTKVGKOJLOVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol Hydrochloride – Pharmacological Tool & Intermediate


2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride (C₁₂H₂₀ClNO, MW 229.75) is a tertiary β‑amino alcohol hydrochloride salt . The compound features a 2‑hydroxy‑2‑methylethylamine core N‑substituted with a 3‑methylbenzyl group, classifying it within the broader aminopropanol chemical series that includes β‑adrenoceptor antagonists and sphingosine‑1‑phosphate receptor modulators . Its free base (CAS 1178416-15-3) serves as a versatile small‑molecule scaffold used as a synthetic intermediate for chiral amino‑alcohol ligands and as a pharmacological probe in G‑protein‑coupled receptor (GPCR) screening panels .

GPCR screening probe Panel for GPR55, GPR35, M3 receptor and sigma receptor studies
Chiral amino‑alcohol intermediate Scaffold for enantiomerically pure ligands and asymmetric synthesis
Negative‑control compound Wide inactivity margin in enzyme inhibition assays

Why Generic Aminopropanols Cannot Substitute 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol Hydrochloride


Aminopropanol derivatives are not functionally interchangeable because even minor alterations to the N‑alkyl substituent or the position of the aryl methyl group profoundly shift target selectivity, metabolic stability, and solid‑state properties . For instance, moving the methyl substituent from the 3‑ to the 4‑position on the benzyl ring can convert a moderate GPR55 antagonist into a weak CB₂‑receptor ligand, while deletion of the gem‑dimethyl group on the propanol backbone increases susceptibility to oxidative N‑dealkylation . These structure–activity relationships mean that procurement of a generic “benzylaminopropanol hydrochloride” without precisely matching the 3‑methylbenzyl substitution and the 2‑methyl‑2‑propanol core would produce a different impurity profile in chromatographic methods and a different pharmacological fingerprint in cell‑based assays . The quantitative evidence below demonstrates that 2‑methyl‑1‑{[(3‑methylphenyl)methyl]amino}propan‑2‑ol hydrochloride occupies a distinct pharmacological niche as a weak HMG‑CoA reductase inhibitor, a sub‑micromolar GPR55 antagonist, and a moderate CYP3A4 ligand, making it a valuable negative‑control compound and a chemical‑biology tool for discriminating on‑target from off‑target effects in GPCR and statin‑development programs .

N‑substituent shift
Moving the methyl group from 3‑ to 4‑position on the benzyl ring may convert GPR55 antagonism to weak CB2 binding, altering pharmacological fingerprint.
Core modification
Removal of the gem‑dimethyl group can increase susceptibility to oxidative N‑dealkylation, reducing metabolic stability in cell‑based assays.
Salt form mismatch
Free base or alternative salts may exhibit different crystallinity, hygroscopicity, and handling stability, limiting direct substitution in reproducible protocols.

Quantitative Evidence for 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol Hydrochloride


HMG‑CoA Reductase Negative Control vs. Simvastatin

The target compound inhibits pig liver microsomal HMG‑CoA reductase with an IC₅₀ of 2.64 × 10⁴ nM (26.4 µM) . In contrast, the prototypical statin simvastatin exhibits an IC₅₀ of approximately 11 nM in the same enzyme assay . This >2,000‑fold lower potency means the compound is essentially inactive at therapeutically relevant concentrations and therefore functions as an ideal negative‑control compound in HMG‑CoA reductase inhibitor screening campaigns. Its residual weak activity eliminates the confounding allosteric effects often observed with completely inert vehicle controls, while its well‑characterized impurity profile ensures batch‑to‑batch reproducibility in high‑throughput screening .

HMG‑CoA Reductase Negative Control
Cross‑study comparable
IC₅₀ 2.64 × 10⁴ nM (26.4 µM) vs. simvastatin IC₅₀ ≈ 11 nM
≈2,400‑fold lower potency
Supports negative‑control calibration in statin screening
Pig liver microsomes; NADPH substrate; colorimetric detection
HMG-CoA reductase negative control statin development

CYP3A4 Inhibition vs. Ketoconazole

The compound inhibits human CYP3A4 with an IC₅₀ of 5.33 × 10³ nM (5.33 µM) using midazolam as a probe substrate after a 5‑min pre‑incubation . The strong clinical CYP3A4 inhibitor ketoconazole has an IC₅₀ of approximately 0.02 µM under comparable conditions . The approximately 270‑fold lower potency of the target compound means it can be employed as a low‑affinity CYP3A4 ligand in competitive binding assays without causing mechanism‑based inhibition that complicates data interpretation. This moderate interaction strength is particularly valuable for calibrating high‑throughput CYP inhibition panels where a steep dose–response curve is required to differentiate reversible from irreversible inhibitors .

CYP3A4 Inhibition vs. Ketoconazole
Cross‑study comparable
IC₅₀ 5.33 × 10³ nM (5.33 µM) vs. ketoconazole IC₅₀ ≈ 0.02 µM
≈270‑fold weaker inhibition
Mid‑range calibration for ADME‑Tox CYP panels
Human liver microsomes; midazolam hydroxylation; LC‑MS/MS
CYP3A4 inhibition drug–drug interaction ADME-Tox

GPR55 Antagonism and Selectivity over GPR18

In a functional antagonist assay measuring β‑arrestin recruitment in CHO cells expressing human GPR55, the compound exhibited an IC₅₀ of 358 nM . This potency is comparable to the well‑characterized GPR55 antagonist CID16020046, which has a reported IC₅₀ of 150–1,000 nM depending on the assay format . Importantly, when tested against the phylogenetically related receptor GPR18 under identical assay conditions, the compound displayed a significantly higher IC₅₀ of 8,100 nM, yielding a 23‑fold selectivity window for GPR55 over GPR18 . The 3‑methylbenzyl substitution appears critical for this selectivity, as the unsubstituted benzyl analog loses GPR55 antagonism entirely .

GPR55 Antagonism Selectivity
Direct head‑to‑head comparison
GPR55 IC₅₀ = 358 nM; GPR18 IC₅₀ = 8,100 nM
23‑fold selectivity over GPR18
Enables GPR55‑specific signalling dissection
CHO cells; β‑arrestin recruitment; LPI/Δ⁹‑THC agonist
GPR55 antagonist cannabinoid receptor GPCR screening

GPR35 Agonist Profile vs. Zaprinast

The compound acts as a GPR35 agonist, inducing receptor desensitization in human HT‑29 cells with an IC₅₀ of 6,070 nM in a dynamic mass redistribution (DMR) assay that measures attenuation of the response to 1 µM zaprinast . The reference GPR35 agonist zaprinast itself has an EC₅₀ of approximately 840 nM for direct activation in the same cellular background . The compound is therefore approximately 7‑fold less potent than zaprinast, placing it in a mid‑potency range that is useful for generating partial concentration–response curves without saturating the receptor. In a parallel β‑lactamase reporter gene assay in U2OS cells, the compound showed no agonist activity (EC₅₀ > 50,000 nM), demonstrating pronounced functional selectivity (biased agonism) toward the DMR pathway over the transcriptional pathway .

GPR35 Biased Agonism vs. Zaprinast
Cross‑study comparable
Desensitization IC₅₀ = 6,070 nM; β‑lactamase EC₅₀ > 50,000 nM
7‑fold less potent than zaprinast; >8‑fold bias
Supports biased signalling pathway deconvolution
HT‑29 DMR; U2OS reporter; 1 µM zaprinast challenge
GPR35 agonist orphan GPCR dynamic mass redistribution

Muscarinic M3 Silent Antagonist Profile

In a radioligand displacement assay using [³H]N‑methyl‑scopolamine in rat submaxillary gland membranes, the compound displayed a Ki of approximately 3 nM at the muscarinic M3 receptor . While this high apparent affinity initially suggests potent anticholinergic activity, functional follow‑up in isolated tissue preparations (guinea‑pig ileum) revealed that the compound behaves as a silent antagonist with no intrinsic efficacy, unlike the classical M3 antagonist 4‑DAMP which exhibits inverse agonism . This silent antagonist profile, combined with the compound's minimal activity at M1, M2, and M4 subtypes (Ki > 1,000 nM), makes it a valuable tool for isolating M3‑mediated smooth muscle effects without perturbing basal receptor tone .

Muscarinic M3 Silent Antagonist
Supporting evidence
Ki (M3) ≈ 3 nM; Ki (M1,M2,M4) > 1,000 nM
Silent antagonist; no inverse agonism
M3‑selective probe without basal tone perturbation
[³H]N‑methyl‑scopolamine displacement; guinea‑pig ileum
muscarinic M3 off‑target screening anticholinergic liability

Sigma‑1 and Sigma‑2 Receptor Binding Affinity

The compound demonstrates weak and essentially equipotent binding to sigma‑1 and sigma‑2 receptors, with Ki values of 10,000 nM at both subtypes as determined by displacement of radiolabeled ligands in commercial contract research organization assays . This is in stark contrast to the prototypical sigma‑1 ligand haloperidol (Ki ≈ 3 nM) and the sigma‑2 selective ligand siramesine (Ki ≈ 0.12 nM), which are >3,000‑fold more potent . The compound's high‑micromolar, non‑selective sigma receptor profile makes it an ideal “inert‑range” calibrator for CNS safety pharmacology panels, where compounds exhibiting Ki values below 10 µM at sigma receptors are flagged for potential psychotomimetic liability. Its flat sigma‑1/sigma‑2 selectivity ratio (1:1) provides a neutral baseline against which selective sigma ligands can be benchmarked .

Sigma‑1/Sigma‑2 Binding Calibrator
Supporting evidence
Sigma‑1 Ki = 10,000 nM; Sigma‑2 Ki = 10,000 nM
>3,000‑fold weaker than haloperidol/siramesine
Inert‑range calibrator for CNS safety panels
Radioligand displacement; commercial CRO assays
sigma receptor off‑target panel CNS safety pharmacology

Applications for 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol Hydrochloride


HMG‑CoA Reductase Screening Negative Control

With an IC₅₀ of 26.4 µM against HMG‑CoA reductase—>2,400‑fold weaker than simvastatin—the compound serves as an ideal low‑activity control that does not saturate the enzyme yet provides a measurable signal for assay quality control. Pharmaceutical laboratories can use it to calibrate high‑throughput screening (HTS) platforms, establish baseline noise levels, and verify that observed hits are not artefacts of compound interference .

GPR55‑Selective Probe for Cannabinoid Research

The compound’s 23‑fold selectivity for GPR55 over GPR18 makes it the best current amino‑alcohol‑derived tool for discriminating GPR55‑mediated functions in pain, inflammation, and cancer cell migration studies . Its sub‑micromolar potency (IC₅₀ = 358 nM) is sufficient for in vitro target‑engagement experiments without the cytotoxicity observed with oxime‑based GPR55 antagonists .

CYP3A4 Calibration Standard for Drug–Drug Interaction Panels

The moderate CYP3A4 inhibitory potency (IC₅₀ = 5.33 µM) positions the compound as a mid‑range calibrator in CYP inhibition screening, bridging the gap between strong inhibitors such as ketoconazole and non‑inhibitory vehicles . Contract research organizations can include it in cocktail assays to validate dynamic range and ensure linearity of LC‑MS/MS detection across multiple CYP isoforms .

Chiral Amino‑Alcohol Building Block for Asymmetric Synthesis

The compound’s 2‑hydroxy‑2‑methylethylamine core with the 3‑methylbenzyl substituent provides a sterically differentiated scaffold for preparing enantiomerically pure ligands used in asymmetric alkynylzinc additions to aldehydes . The hydrochloride salt form offers superior crystallinity and handling stability compared to the hygroscopic free base, enabling precise stoichiometric control in metal‑complex formation .

Application
Selection Property
Validation Focus
HMG‑CoA reductase negative‑control studies
Large inactivity window relative to statin class
Baseline signal and assay reproducibility verification
GPR55‑selective probe research
GPR55 over GPR18 selectivity window
Discrimination of GPR55‑specific signalling from off‑target effects
CYP3A4 mid‑range calibrator for DDI panels
Moderate CYP3A4 inhibition affinity
Linearity and dynamic range across CYP isoforms
Chiral amino‑alcohol building block
Hydrochloride salt crystallinity and handling stability
Enantiomeric purity and stoichiometric control in metal‑complex synthesis
Quote Request

Request a Quote for 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.